Cas no 3368-16-9 (Benzeneacetic acid, a-(phenylmethylene)-)

Benzeneacetic acid, a-(phenylmethylene)- structure
3368-16-9 structure
Product Name:Benzeneacetic acid, a-(phenylmethylene)-
CAS No:3368-16-9
MF:C15H12O2
MW:224.254584312439
CID:306206
PubChem ID:700620
Update Time:2025-04-19

Benzeneacetic acid, a-(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-(phenylmethylene)-
    • 2-Propenoic acid, 2,3-diphenyl-
    • 2,3-Diphenyl-2-propenoic acid
    • 2-Phenylcinnamic acid
    • Acrylic acid, 2,3-diphenyl-
    • Atropic acid, &#946
    • Benzeneacetic acid, α-(phenylmethylene)-
    • Cinnamic acid, α-phenyl-
    • -phenyl-
    • α-Stilbenecarboxylic acid
    • NSC-83528
    • NSC40614
    • Acrylic acid,3-diphenyl-, (E)-
    • (E)-2,3-DIPHENYL-2-PROPENOIC ACID
    • BDBM50429337
    • NS00041107
    • .alpha.-Phenylcinnamic acid
    • Benzeneacetic acid, alpha-(phenylmethylene)-
    • NSC 83528
    • MLS000737021
    • D92103
    • UNII-0PKH62904B
    • alpha-Phenylcinnamic acid, 97%
    • .alpha.-Stilbenecarboxylic acid
    • NSC83528
    • (E)-phenylcinnamic acid
    • MFCD00004252
    • alpha-Phenyl-trans-cinnamic acid
    • EINECS 202-069-4
    • ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-
    • DTXSID00871015
    • 2,3-diphenyl-acrylic acid
    • .alpha.-Phenylcinnamic acid, (E)-
    • (E)-2,3-diphenylprop-2-enoic acid
    • .ALPHA.-PHENYLCINNAMIC ACID [MI]
    • trans-.alpha.-Phenylcinnamic acid
    • 2,3-diphenylacrylic acid
    • Atropic acid, .beta.-phenyl-
    • STR05165
    • CS-0259613
    • .alpha.,.beta.-Diphenyl acrylic acid, trans-
    • trans-Stilbene-.alpha.-carboxylic acid
    • (2E)-2,3-diphenylacrylic acid
    • alpha-Phenylcinnamic acid, (E)-
    • (2E)-2,3-diphenylprop-2-enoic acid
    • (2E)-2,3-Diphenyl-2-propenoic acid #
    • .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]
    • trans-2,3-Diphenylpropenoic acid
    • AKOS002286967
    • 2-Propenoic acid,3-diphenyl-
    • EN300-17442
    • (E)-.alpha.-Stilbenecarboxylic acid
    • Benzeneacetic acid, .alpha.-(phenylmethylene)-
    • (E)-.alpha.-Phenylcinnamic acid
    • Z56934842
    • 2,3-diphenylprop-2-enoic acid
    • trans-2,3-Diphenylacrylic acid
    • 3368-16-9
    • Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-
    • Q4734916
    • 91-48-5
    • alpha-Phenylcinnamicacid
    • CHEMBL1980291
    • .alpha.-Phenylcinnamic acid (cis-form)
    • (E)-2,3-Diphenylacrylic Acid
    • alpha-Phenylcinnamic acid
    • Cinnamic acid, .alpha.-phenyl-
    • .alpha.-Phenylcinnamic acid (trans-form)
    • Benzeneacetic acid, (E)-
    • cis-Stilbene-.alpha.-carboxylic acid
    • cis-alpha-Phenylcinnamic acid
    • Acrylic acid,3-diphenyl-
    • NSC 40614
    • NSC-40614
    • TRANS-2,3-DIPHENYL-2-PROPENOIC ACID
    • alpha-Phenylcinnamate
    • (E)-2,3-diphenyl-acrylic acid
    • 0PKH62904B
    • (e)-alpha-phenylcinnamic acid
    • EN300-7372860
    • (E)-2,3-Diphenylpropenoic acid
    • E-2,3-diphenylpropenoic acid
    • Acrylic acid, 2,3-diphenyl-, (E)-
    • Inchi: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
    • InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
    • SMILES: OC(/C(=C/C1C=CC=CC=1)/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 224.08376
  • Monoisotopic Mass: 224.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: Pale yellow powder
  • Density: 1.1139 (rough estimate)
  • Melting Point: 172.5°C
  • Boiling Point: 325.66°C (rough estimate)
  • Flash Point: 239.8°C
  • Refractive Index: 1.6600 (estimate)
  • PSA: 37.3
  • LogP: 3.31180
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